N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide
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Overview
Description
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a benzamide core with a piperidine ring and cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure and have been studied for their biological activity, particularly in cancer research.
Piperidine derivatives: These compounds are widely used in medicinal chemistry due to their diverse pharmacological properties.
Uniqueness
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane moiety, in particular, may enhance its stability and binding affinity to molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21(23-18-4-2-1-3-5-18)16-8-10-19(11-9-16)27-20-12-14-24(15-13-20)22(26)17-6-7-17/h8-11,17-18,20H,1-7,12-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVWXCRZJVGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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